1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide typically involves the condensation of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid with (1-phenyl-ethylidene)-hydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid derivatives
- Phenylhydrazine derivatives
- Pyrazole-based compounds
Uniqueness
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylhydrazine moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H16N4O |
---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[(E)-1-phenylethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-10(11-6-3-2-4-7-11)16-19-15(20)14-12-8-5-9-13(12)17-18-14/h2-4,6-7H,5,8-9H2,1H3,(H,17,18)(H,19,20)/b16-10+ |
InChI-Schlüssel |
IDBFDJNMJHDZQP-MHWRWJLKSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.